(Rac)-TTA-P2

Neuroscience Electrophysiology Thalamocortical Circuits

(Rac)-TTA-P2 (CAS 918430-49-6) is the racemic mixture and the inactive isomer of TTA-P2 (CAS 1072018-68-8). The active form, TTA-P2, is a potent, reversible, and pan-selective antagonist of the T-type calcium channel family (CaV3.1, CaV3.2, CaV3.3).

Molecular Formula C21H29Cl2FN2O2
Molecular Weight 431.4 g/mol
Cat. No. B3005859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-TTA-P2
Molecular FormulaC21H29Cl2FN2O2
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C
InChIInChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)
InChIKeyDKNDOKIVCXTFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TTA-P2 and (Rac)-TTA-P2: Procurement Overview for Pan-Selective T-Type Calcium Channel Modulators


(Rac)-TTA-P2 (CAS 918430-49-6) is the racemic mixture and the inactive isomer of TTA-P2 (CAS 1072018-68-8) . The active form, TTA-P2, is a potent, reversible, and pan-selective antagonist of the T-type calcium channel family (CaV3.1, CaV3.2, CaV3.3) [1]. TTA-P2 is a synthetic small molecule derived from a 4-aminomethyl-4-fluoropiperidine scaffold, characterized by its ability to stabilize the channel in an inactivated state [2]. Its high level of selectivity over high-voltage-activated (HVA) calcium channels and sodium channels distinguishes it from older, less specific T-channel blockers [1]. (Rac)-TTA-P2 is primarily procured for use as a negative control in experiments employing the active enantiomer TTA-P2 .

Why Pan-T-Type Calcium Channel Inhibitors Are Not Interchangeable: The Case for TTA-P2's Verified Profile


In the T-type calcium channel blocker class, significant functional disparities exist between compounds, making generic substitution a high-risk endeavor for experimental reproducibility. Older or less specific compounds like mibefradil and NiCl2 exhibit cross-reactivity with L-type calcium channels and other targets, which can confound results [1]. Even within the newer, more selective generation of T-channel blockers, there is notable divergence. TTA-P2 distinguishes itself through its state-dependent inhibition, unique structural binding mode, and well-documented in vivo efficacy at specific doses. These characteristics are not shared universally among structurally similar analogs such as TTA-A2, ML218, or Z944. The following quantitative evidence demonstrates precisely why TTA-P2 must be selected based on its verified performance metrics, not assumed based on its class affiliation [2].

Quantitative Evidence for TTA-P2: A Comparative Procurement Guide Against Key Analogs


TTA-P2 Demonstrates Superior Potency in Specific Neuronal Subtypes Compared to TTA-A2

TTA-P2 exhibits significantly higher potency in blocking native T-type currents in thalamocortical and reticular neurons compared to the broader pan-T-type activity of TTA-A2. This difference is critical for studies targeting sleep and thalamic oscillations. [1]

Neuroscience Electrophysiology Thalamocortical Circuits

TTA-P2's Structural Selectivity: Resistant to the F1007L Mutation That Compromises ML218

Cryo-EM structural studies reveal a key differentiation point. While ML218's potency is compromised by the CaV3.2-F1007L mutation, TTA-P2's activity remains largely unaffected. This is attributed to an additional fluorine atom in TTA-P2's piperidine ring, which alters its interaction with the channel pore. [1]

Structural Biology Molecular Pharmacology Channelopathy

TTA-P2 Achieves Potent In Vivo Antinociception at Lower Doses Compared to the Historical Standard, Mibefradil

TTA-P2 demonstrates superior in vivo efficacy in pain models, achieving significant antinociception at a fraction of the dose required for mibefradil. Mibefradil, a less selective T-channel blocker, often requires higher doses that increase the risk of off-target cardiovascular effects, whereas TTA-P2 shows clear, dose-dependent efficacy at 5-10 mg/kg. [1]

Pain Research In Vivo Pharmacology Neuropathic Pain

TTA-P2 Provides a Verified 100- to 1000-Fold Selectivity Window Over HVA and Sodium Channels

A critical procurement consideration is the compound's selectivity profile. TTA-P2 has been rigorously validated to be 100 to 1000 times less potent against high-voltage-activated calcium channels and sodium channels, ensuring that observed physiological effects can be confidently attributed to T-type channel blockade. This level of selectivity is a key upgrade from early-generation blockers. [1]

Selectivity Electrophysiology Ion Channels

TTA-P2 Effectively Eliminates Pathological Window Currents in Mutant Cav3.1 Channels, a Feature Not Shared by All T-Type Blockers

TTA-P2 has been shown to completely abolish window currents in both wild-type and mutant Cav3.1 channels. This is a critical functional property for studying certain channelopathies where gain-of-function mutations enhance window currents. The ability to fully suppress this pathological current distinguishes TTA-P2 from compounds that may only partially inhibit it. [1]

Channelopathy Electrophysiology Genetic Epilepsy

Validated Application Scenarios for TTA-P2 Based on Quantitative Evidence


In Vivo Studies of Inflammatory and Neuropathic Pain

Based on the quantitative in vivo data, TTA-P2 is the preferred T-type channel blocker for rodent models of pain. Its verified efficacy at 5-10 mg/kg i.p. in the formalin test and its complete reversal of diabetic thermal hyperalgesia provide a clear, evidence-based dosing protocol. [1] The high selectivity window ensures that the observed antinociception can be attributed to T-channel blockade, not off-target effects on sodium or HVA calcium channels. [1]

Electrophysiological Characterization of Thalamic Oscillations and Sleep

For slice electrophysiology or in vivo recordings targeting thalamocortical and reticular neurons, TTA-P2 is the optimal choice due to its superior potency (IC50 = 22 nM) in these specific cell types. [2] This allows for a robust blockade of T-type currents underlying sleep spindles and low-threshold spikes with minimal impact on high-voltage-activated currents. [2]

Investigating CaV3.1 Channelopathies and Gain-of-Function Mutations

TTA-P2 is uniquely qualified for research on Cav3.1-related channelopathies because it has been shown to completely abolish pathological window currents in both wild-type and mutant Cav3.1 channels. [2] This is a key functional attribute for studies aiming to link specific mutations to altered neuronal excitability and to test pharmacological rescue strategies.

Structural Biology and Molecular Pharmacology of T-Type Channel Inhibition

The detailed cryo-EM structures of TTA-P2 bound to CaV3.2 provide a high-resolution understanding of its binding pose and mechanism of action. [3] Researchers using TTA-P2 can directly interpret their functional data in the context of a known binding site within the II-III fenestration, a level of structural insight not available for many other T-channel blockers. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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